2-[[4-(1H-benzimidazol-2-yl)piperidin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
Description
2-[[4-(1H-benzimidazol-2-yl)piperidin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that features a benzimidazole moiety, a piperidine ring, and a pyrido[1,2-a]pyrimidin-4-one core
Properties
IUPAC Name |
2-[[4-(1H-benzimidazol-2-yl)piperidin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-15-6-7-20-23-17(12-21(28)27(20)13-15)14-26-10-8-16(9-11-26)22-24-18-4-2-3-5-19(18)25-22/h2-7,12-13,16H,8-11,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUXXQZYJCBSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)CN3CCC(CC3)C4=NC5=CC=CC=C5N4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(1H-benzimidazol-2-yl)piperidin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with formic acid or other suitable aldehydes under acidic conditions.
Piperidine ring incorporation: The benzimidazole derivative is then reacted with piperidine under basic conditions to form the piperidin-1-yl derivative.
Construction of the pyrido[1,2-a]pyrimidin-4-one core: This involves cyclization reactions that typically require the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole moiety.
Reduction: Reduced derivatives of the pyrido[1,2-a]pyrimidin-4-one core.
Substitution: Substituted derivatives at the piperidine ring.
Scientific Research Applications
2-[[4-(1H-benzimidazol-2-yl)piperidin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It is explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[[4-(1H-benzimidazol-2-yl)piperidin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to enzyme active sites, inhibiting their activity, while the piperidine ring can interact with receptor proteins, modulating their function . The pyrido[1,2-a]pyrimidin-4-one core contributes to the overall stability and binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-(4-chlorophenyl)-1H-benzimidazole share the benzimidazole moiety and exhibit similar biological activities.
Piperidine derivatives: Compounds such as 4-(4-fluorophenyl)piperidine have similar structural features and are studied for their pharmacological properties.
Pyrido[1,2-a]pyrimidin-4-one derivatives: Compounds like 7-methylpyrido[1,2-a]pyrimidin-4-one are structurally related and have comparable chemical reactivity.
Uniqueness
2-[[4-(1H-benzimidazol-2-yl)piperidin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is unique due to the combination of its three distinct moieties, which confer a unique set of chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
